molecular formula C9H19NO2 B13270196 Ethyl 2-aminoheptanoate

Ethyl 2-aminoheptanoate

Cat. No.: B13270196
M. Wt: 173.25 g/mol
InChI Key: YXCHCRBZIFAAGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-aminoheptanoate is an organic compound that belongs to the class of amino acid esters It is characterized by the presence of an amino group attached to the second carbon of a heptanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-aminoheptanoate can be synthesized through several methods. One common approach involves the reaction of 2-aminoheptanoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions to yield the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the esterification of 2-aminoheptanoic acid with ethanol using a continuous flow reactor. This method allows for better control over reaction conditions and higher yields. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-aminoheptanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to convert the amino group into a more reactive intermediate.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of ethyl 2-aminoheptanol.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Ethyl 2-aminoheptanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of biologically active compounds.

Mechanism of Action

The mechanism of action of ethyl 2-aminoheptanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Ethyl 2-aminoheptanoate can be compared with other amino acid esters such as:

    Ethyl 2-aminobutanoate: Similar structure but with a shorter carbon chain.

    Ethyl 2-aminopentanoate: Similar structure but with a medium-length carbon chain.

    Ethyl 2-aminohexanoate: Similar structure but with a slightly shorter carbon chain.

Uniqueness

This compound is unique due to its specific carbon chain length, which can influence its physical and chemical properties, as well as its interactions with biological molecules.

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

ethyl 2-aminoheptanoate

InChI

InChI=1S/C9H19NO2/c1-3-5-6-7-8(10)9(11)12-4-2/h8H,3-7,10H2,1-2H3

InChI Key

YXCHCRBZIFAAGF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(=O)OCC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.